![molecular formula C12H10F3N3O2 B5626538 2-methyl-4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole](/img/structure/B5626538.png)
2-methyl-4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole
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Description
Imidazole derivatives are a class of compounds that have attracted considerable attention in synthetic organic chemistry due to their wide range of biological activities and applications in material science. They are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The synthesis and study of their molecular structure, chemical reactions, properties, and analysis are crucial for developing new compounds with potential applications.
Synthesis Analysis
The synthesis of imidazole derivatives often involves multi-step reactions with specific reagents to introduce various substituents into the imidazole ring. For instance, one study described the one-pot synthesis of trisubstituted imidazoles via a [2 + 2 + 1] cycloannulation involving 1,3-bishet(aryl)-monothio-1,3-diketones, α-substituted methylamines, and sodium nitrite, showcasing the versatility of synthesis strategies for these compounds (Yugandar et al., 2016).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is often investigated using techniques such as X-ray crystallography. For example, the crystal structure of a nitroimidazole derivative revealed that the molecule is quasi-planar, with significant hydrogen bonding contributing to the formation of a three-dimensional network (Alliouche et al., 2014).
Chemical Reactions and Properties
Imidazole derivatives undergo various chemical reactions, including cyclization, nitration, and substitutions, which are essential for modifying their chemical properties. A study highlighted the synthesis of trisubstituted imidazoles by palladium-catalyzed cyclization, demonstrating the compound's reactivity and potential for generating derivatives with specific functions (Zaman et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methyl-4-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-8-16-11(18(19)20)7-17(8)6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGVNQCZDGMJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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